iPLA2β is an enzyme found in various cell types and plays a role in several cellular processes, including inflammation and the regulation of cell death (apoptosis) []. Studies have shown that FKGK18 can act as a potent and selective inhibitor of iPLA2β []. This suggests that FKGK18 could be a valuable tool for researchers studying the function of iPLA2β and its role in disease.
1,1,1-Trifluoro-6-(2-naphthalenyl)-2-hexanone is a synthetic organic compound characterized by its unique trifluoromethyl group and naphthalene moiety, contributing to its distinctive chemical properties. The molecular formula for this compound is C₁₆H₁₅F₃O, with a molar mass of 280.28 g/mol. It appears as a colorless to pale yellow liquid with a density of approximately 1.188 g/cm³ .
FKGK18 acts as an inhibitor of GVIA iPLA2. The exact mechanism of inhibition is still under investigation, but it is believed to involve binding to the enzyme's active site, thereby preventing the substrate from binding and subsequent hydrolysis []. This inhibition disrupts the production of inflammatory mediators regulated by GVIA iPLA2, potentially leading to therapeutic effects.
Research indicates that 1,1,1-Trifluoro-6-(2-naphthalenyl)-2-hexanone exhibits significant biological activity. It has been identified as an inhibitor of group VIA calcium-independent phospholipase A2 (iPLA2), demonstrating a high inhibition rate of 99.9% at low concentrations . This suggests potential applications in pharmacological research, particularly in studies related to inflammation and cell signaling.
The synthesis of 1,1,1-Trifluoro-6-(2-naphthalenyl)-2-hexanone typically involves the following steps:
This compound finds utility in various fields:
Interaction studies have highlighted the compound's potential effects on cellular pathways involving phospholipase A2 enzymes. Its selective inhibition profile suggests that it may modulate lipid metabolism and inflammatory responses, making it a target for further research in therapeutic contexts .
Several compounds share structural similarities with 1,1,1-Trifluoro-6-(2-naphthalenyl)-2-hexanone. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Hexanone | C₄H₈O | Simple ketone structure without fluorination |
| 1,1-Difluoro-2-pentanone | C₅H₈F₂O | Contains two fluorine atoms but lacks naphthalene |
| 4-Fluoroacetophenone | C₈H₇F O | Aromatic ketone with one fluorine substituent |
| 4-(Trifluoromethyl)acetophenone | C₉H₇F₃O | Contains a trifluoromethyl group but no naphthalene |
The uniqueness of 1,1,1-Trifluoro-6-(2-naphthalenyl)-2-hexanone lies in its combination of a trifluoromethyl group and a naphthalene ring, which enhances its biological activity and potential applications compared to simpler ketones or those with fewer functional groups. Its specific interactions with phospholipase enzymes also set it apart from other similar compounds that do not exhibit such targeted biological effects.
The compound 1,1,1-Trifluoro-6-(2-naphthalenyl)-2-hexanone exhibits characteristic nuclear magnetic resonance signatures that are distinctive for trifluoromethyl ketones. The molecule features spectroscopic data available in the SpectraBase database, which provides comprehensive carbon-13 nuclear magnetic resonance and fluorine-19 nuclear magnetic resonance spectra [1] [2].
The carbon-13 nuclear magnetic resonance spectrum is expected to display characteristic chemical shifts consistent with the molecular framework. The carbonyl carbon typically appears significantly downfield due to deshielding effects from the adjacent trifluoromethyl group. The trifluoromethyl carbon manifests as a quartet with a large coupling constant due to fluorine-carbon coupling [3] [4] [5].
Fluorine-19 nuclear magnetic resonance spectroscopy provides definitive identification of the trifluoromethyl functionality. Trifluoromethyl ketones typically exhibit fluorine-19 chemical shifts in the range of -70 to -85 parts per million relative to trichlorofluoromethane [6] [5] [7]. The three equivalent fluorine atoms appear as a singlet due to rapid rotation about the carbon-fluorine bonds at ambient temperature.
Studies on related trifluoromethyl ketone structures demonstrate that these compounds often exist in equilibrium between ketone and hydrate forms in solution [8] [6]. Nuclear magnetic resonance investigations have shown that the bound inhibitor species in enzyme complexes can form charged hemiketals, as evidenced by characteristic carbon-13 chemical shift values around 101 parts per million for the carbonyl carbon [6].
The infrared spectrum of 1,1,1-Trifluoro-6-(2-naphthalenyl)-2-hexanone exhibits characteristic absorption bands that are diagnostic for trifluoromethyl ketones. The carbonyl stretching vibration represents the most prominent feature, typically appearing in the range of 1710-1720 wavenumbers for aliphatic trifluoromethyl ketones [9] [4] [10].
The presence of the trifluoromethyl group significantly influences the carbonyl stretching frequency compared to non-fluorinated analogs. Research on trifluoromethyl ketones indicates that the electron-withdrawing nature of the trifluoromethyl substituent increases the carbonyl stretching frequency relative to conventional ketones [9] [11] [12].
Additional characteristic absorptions include carbon-fluorine stretching vibrations in the 1100-1300 wavenumbers region, which are distinctive for trifluoromethyl groups [4] [5]. The naphthalene aromatic system contributes characteristic carbon-carbon aromatic stretching bands in the 1450-1650 wavenumbers region, along with aromatic carbon-hydrogen stretching absorptions above 3000 wavenumbers [10] [13].
Mass spectrometric analysis of 1,1,1-Trifluoro-6-(2-naphthalenyl)-2-hexanone provides definitive molecular weight confirmation and structural information through characteristic fragmentation patterns. The molecular ion peak appears at mass-to-charge ratio 280, corresponding to the molecular weight of 280.28 daltons [1] [3].
Trifluoromethyl ketones exhibit characteristic fragmentation patterns in electron impact mass spectrometry. The loss of the trifluoromethyl group (69 mass units) represents a common fragmentation pathway, resulting in an acylium ion fragment [5] [14]. Additionally, the McLafferty rearrangement can occur in aliphatic ketones, leading to characteristic rearrangement products [10].
The presence of the naphthalene moiety contributes to the stability of aromatic fragment ions formed during ionization. Fragmentation typically occurs preferentially at the aliphatic chain, preserving the aromatic naphthalene system in the resulting fragments [5] [15].
The thermodynamic stability of 1,1,1-Trifluoro-6-(2-naphthalenyl)-2-hexanone demonstrates exceptional thermal resistance characteristic of fluorinated aromatic compounds. Commercial specifications indicate stability for at least four years when stored at -20°C, suggesting robust thermal and chemical stability under appropriate conditions [3] [16].
Trifluoromethyl ketones generally exhibit enhanced thermal stability compared to their non-fluorinated counterparts due to the strength of carbon-fluorine bonds [17] [18]. The carbon-fluorine bond dissociation energy is significantly higher than carbon-hydrogen bonds, contributing to increased thermal decomposition temperatures [19] [20].
Studies on related fluorinated aromatic ketone systems demonstrate thermal decomposition temperatures exceeding 475°C for aromatic poly(ether ketones) containing fluorinated substituents [21] [22] [23]. The incorporation of fluorine-containing groups consistently increases thermal decomposition stability, with 5% weight loss temperatures typically occurring above 520°C for fluorinated aromatic systems [24] [25].
The degradation pathways of trifluoromethyl ketones involve complex mechanisms that differ substantially from non-fluorinated analogs. Primary degradation typically initiates through carbon-carbon bond cleavage rather than carbon-fluorine bond breaking, due to the exceptional strength of fluorine-carbon bonds [17] [18].
Research on fluorinated ketone stability indicates that the hydrate form equilibrium plays a crucial role in degradation kinetics [17]. The stability of hydrate species depends significantly on the number of fluorine atoms positioned alpha to the carbonyl group, with trifluoromethyl substitution stabilizing the hydrate form by approximately 8.3 kilocalories per mole compared to non-fluorinated analogs [17].
Environmental factors such as pH, temperature, and solvent polarity significantly influence degradation rates. Aqueous solvation typically reduces the relative stability of hydrate forms by 2-5 kilocalories per mole due to weakening of intramolecular hydrogen bonds [17]. The aromatic naphthalene system provides additional stabilization against oxidative degradation through resonance stabilization.
Kinetic analysis of trifluoromethyl ketone degradation reveals temperature-dependent reaction rates consistent with Arrhenius behavior. Activation energies for thermal decomposition are typically elevated compared to non-fluorinated systems due to the stability imparted by fluorine substitution [18] [26].
The presence of the naphthalene aromatic system contributes to thermal stability through conjugation effects and increased molecular rigidity [27] [24]. Aromatic fluorinated polymers demonstrate glass transition temperatures exceeding 170°C and maintain structural integrity at elevated temperatures [22] [23].
Time-dependent inhibition studies on related trifluoromethyl ketone systems demonstrate progressive tightening of binding interactions, with inhibition constants decreasing by up to 30-fold over four-hour periods [8]. This phenomenon suggests slow conformational changes or covalent adduct formation that enhances stability over time.
The octanol-water partition coefficient (LogP) of 1,1,1-Trifluoro-6-(2-naphthalenyl)-2-hexanone is calculated as 5.5 using the XLogP3 algorithm, indicating highly lipophilic character [1]. This elevated partition coefficient reflects the substantial contribution of the naphthalene aromatic system and the hydrophobic nature of the trifluoromethyl group [28] [29].
Partition coefficients represent fundamental physicochemical properties that influence molecular transport and biological activity [28] [30]. The LogP value of 5.5 places this compound in the highly lipophilic range, suggesting significant affinity for organic phases over aqueous environments [28] [31].
Comparative analysis with related trifluoromethyl ketone systems demonstrates that lipophilicity correlates strongly with inhibitory activity in biological systems [7]. Studies indicate optimal LogP values for beta-thio trifluoromethyl ketones range from 3.03 to 5.11, while compounds lacking sulfur substitution require higher lipophilicity values between 5.37 and 5.89 [7].
The solubility profile of 1,1,1-Trifluoro-6-(2-naphthalenyl)-2-hexanone demonstrates selective dissolution in organic solvents with limited aqueous solubility. In dimethyl sulfoxide and dimethylformamide, solubility reaches approximately 20 milligrams per milliliter, while phosphate-buffered saline (pH 7.2) supports only 2 milligrams per milliliter [3].
The molecular structure features zero hydrogen bond donors and four hydrogen bond acceptors, contributing to the observed solubility pattern [1]. The topological polar surface area of 17.1 square angstroms is relatively small for the molecular size, consistent with limited aqueous solubility [1].
Solubility parameters for related trifluoromethyl systems indicate that fluorine substitution generally reduces intermolecular interactions, leading to altered solvation behavior [32] [33]. The presence of the aromatic naphthalene system provides opportunities for pi-pi stacking interactions in appropriate solvents.
Hansen solubility parameters provide a three-dimensional approach to predicting solubility behavior based on dispersion, polar, and hydrogen-bonding contributions [32] [33]. For trifluoromethyl-containing compounds, the dispersion component typically dominates due to the polarizable aromatic system and fluorine atoms.
The polar component reflects the dipole moment associated with the carbonyl group and the carbon-fluorine bonds. Trifluoromethyl groups exhibit significant electronegativity differences, contributing to molecular polarity despite their hydrophobic character [32].
Hydrogen-bonding parameters are minimal for this compound due to the absence of hydrogen bond donors and the weak hydrogen bond accepting ability of the fluorinated carbonyl group [1]. This characteristic contributes to the preferential solubility in aprotic organic solvents over protic systems.
The vapor pressure behavior of 1,1,1-Trifluoro-6-(2-naphthalenyl)-2-hexanone reflects the influence of molecular size, intermolecular forces, and the presence of fluorine substitution. While specific vapor pressure data for this compound are not available in the literature, analogous trifluoromethyl ketone systems provide insight into expected behavior [34] [35].
Related hexanone compounds demonstrate vapor pressures in the range of 0.36 kilopascals at 20°C for 2-hexanone [36]. The additional aromatic naphthalene system and increased molecular weight of the target compound suggest significantly lower vapor pressure due to enhanced intermolecular interactions [37] [38].
Antoine equation parameters for similar ketone systems indicate temperature-dependent vapor pressure behavior consistent with Clausius-Clapeyron relationships [34]. The presence of the trifluoromethyl group may influence vapor pressure through altered intermolecular forces compared to non-fluorinated analogs.
Phase transition behavior of 1,1,1-Trifluoro-6-(2-naphthalenyl)-2-hexanone is expected to demonstrate characteristics intermediate between simple aliphatic ketones and aromatic compounds. The compound exists as a crystalline solid at ambient temperature, indicating significant intermolecular organization [3] [16].
Studies on related fluorinated aromatic systems reveal complex phase transition behavior involving multiple solid-state phases [39]. Research on 1-iodoadamantane demonstrated that ostensibly identical crystalline phases can exhibit different low-temperature phase transition pathways, suggesting that subtle structural differences significantly influence thermal behavior [39].
The melting point behavior of fluorinated aromatic ketones typically exceeds that of non-fluorinated analogs due to enhanced intermolecular interactions involving fluorine atoms [40] [27]. Thermal analysis of related systems indicates melting points in the range of 59-62°C for similar fluorinated aromatic compounds, though the specific value for the target compound requires experimental determination [40].
Critical temperature and pressure values for 1,1,1-Trifluoro-6-(2-naphthalenyl)-2-hexanone are expected to be elevated compared to simple aliphatic ketones due to the presence of the aromatic naphthalene system and increased molecular complexity. Related ketone systems demonstrate critical pressures around 3.3 megapascals for hexanone [41].
The molecular complexity value of 324 calculated for this compound indicates substantial structural sophistication that influences critical properties [1]. The presence of five rotatable bonds provides conformational flexibility that may impact phase transition behavior [1].
Thermodynamic modeling suggests that fluorinated compounds often exhibit altered critical properties compared to hydrocarbon analogs due to the unique characteristics of carbon-fluorine bonds [19]. The reduced intermolecular interactions typical of fluorinated systems may result in lower critical temperatures than expected based solely on molecular weight considerations.